2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Description
Molecular Architecture and Bicyclic Framework
The molecular architecture of this compound is fundamentally based on the azabicyclo[2.2.1]heptane scaffold, which represents a nitrogen-containing analog of the well-known norbornane system. The bicyclic framework consists of a seven-membered ring system where one carbon atom has been replaced by nitrogen, creating a bridged structure that confers significant conformational rigidity. This architectural design places the molecule within the broader class of bridged bicyclic scaffolds that are emerging as bioisosteres of planar aromatic rings under the concept of "escape from flatland". The core bicyclic structure exhibits a characteristic bridged configuration where the nitrogen atom occupies the 2-position, creating a unique spatial arrangement that distinguishes it from other cyclic amino acid derivatives.
The incorporation of the tert-butoxycarbonyl protecting group at the nitrogen center serves multiple structural and synthetic purposes. This bulky protecting group not only provides chemical protection during synthetic transformations but also influences the overall molecular conformation and accessibility of reactive sites. The carboxylic acid functionality positioned at the 5-carbon provides additional synthetic versatility and enables further derivatization reactions. The combination of these functional groups creates a molecule with well-defined exit vectors that can be utilized for various chemical modifications and biological applications.
The rigid nature of the bicyclic framework significantly restricts conformational flexibility compared to linear or monocyclic amino acid analogs. This conformational constraint is particularly valuable in medicinal chemistry applications where precise spatial positioning of functional groups is crucial for biological activity. The bridged structure effectively locks the molecule into a specific three-dimensional arrangement, potentially enhancing binding affinity and selectivity for biological targets while reducing entropy penalties associated with conformational restriction upon binding.
Stereochemical Configuration and Chiral Centers
The stereochemical complexity of this compound arises from multiple chiral centers within the bicyclic framework, creating opportunities for various stereoisomeric forms. The International Union of Pure and Applied Chemistry name for one specific stereoisomer is (1r,4s,5s)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid, which precisely defines the absolute configuration at each stereogenic center. The presence of multiple chiral centers necessitates careful consideration of stereochemical relationships and their impact on molecular properties and biological activities.
The stereochemical configuration significantly influences the spatial arrangement of functional groups and determines the overall molecular shape. In the specified (1r,4s,5s) configuration, the relative positioning of the bridge carbons and the carboxylic acid substituent creates a specific three-dimensional architecture that affects both chemical reactivity and potential biological interactions. The absolute stereochemistry is particularly important when considering the compound's utility as a chiral building block or when evaluating its potential as a bioisostere for naturally occurring amino acids.
Comparative analysis with related azabicyclic structures reveals that stereochemical variations can dramatically affect molecular properties. For instance, related compounds such as (1S,3S,4S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid demonstrate how additional functional groups and different substitution patterns influence overall stereochemical complexity. The precise control of stereochemistry during synthesis is crucial for obtaining compounds with desired properties and ensuring reproducible biological activities.
The stereochemical integrity of the compound is maintained through the rigid bicyclic framework, which prevents racemization or stereochemical scrambling under normal conditions. This stability is advantageous for synthetic applications and ensures that stereochemical information is preserved throughout various chemical transformations and purification procedures.
Comparative Analysis of Endo vs. Exo Isomerism
The concept of endo versus exo isomerism in bicyclic systems represents a fundamental aspect of stereochemical analysis for this compound. This type of stereoisomerism relates to the spatial relationship between substituents and the bicyclic framework, where endo configurations position substituents toward the concave face of the bicycle, while exo configurations orient them toward the convex face. The distinction between these isomeric forms significantly impacts molecular properties, synthetic accessibility, and potential applications.
Research on related norbornene carboxylic acid systems has demonstrated that endo and exo isomers exhibit distinct thermodynamic stabilities and kinetic properties. Studies on methyl 5-norbornene-2-carboxylate have shown that under equilibrium conditions, the exo-content typically reaches approximately 60%, indicating a thermodynamic preference for the exo configuration. This preference likely extends to the azabicyclic analog, suggesting that exo-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid may represent the thermodynamically favored isomer.
The synthetic implications of endo versus exo isomerism are particularly significant for preparative chemistry. Kinetically selective hydrolysis studies have revealed that exo esters typically undergo hydrolysis more readily than their endo counterparts, enabling selective preparation of exo carboxylic acids through carefully controlled reaction conditions. This selectivity can be exploited in the synthesis of the target compound, where selective hydrolysis of exo esters in the presence of strong bases at room temperature has been shown to provide high exo selectivity with good conversion rates.
| Isomer Type | Thermodynamic Stability | Kinetic Reactivity | Synthetic Accessibility |
|---|---|---|---|
| Endo | Lower stability | Reduced reactivity | More challenging preparation |
| Exo | Higher stability | Enhanced reactivity | Favored through selective methods |
The practical implications of endo/exo isomerism extend beyond synthetic considerations to include differences in biological activity and molecular recognition. The distinct spatial arrangements of functional groups in endo versus exo isomers can lead to significantly different binding affinities and selectivities for biological targets, making stereochemical control crucial for medicinal chemistry applications.
Conformational Dynamics in Solution and Solid States
The conformational behavior of this compound exhibits marked differences between solution and solid-state environments, reflecting the influence of intermolecular interactions and crystal packing forces on molecular geometry. In solution, the compound maintains its rigid bicyclic framework while allowing for limited flexibility in the positioning of the tert-butoxycarbonyl and carboxylic acid substituents. Nuclear magnetic resonance spectroscopy studies of related azabicyclic compounds have revealed that the bicyclic core remains essentially invariant in solution, with primary conformational changes occurring in the orientation of pendant functional groups.
Crystallographic analysis of structurally related compounds provides valuable insights into solid-state conformational preferences. X-ray crystallographic studies of similar azabicyclic carboxylic acid derivatives have revealed specific geometric parameters and intermolecular hydrogen bonding patterns that stabilize particular conformations in the crystalline state. These solid-state structures often show the carboxylic acid functionality engaged in hydrogen bonding networks with neighboring molecules, while the tert-butoxycarbonyl group adopts conformations that minimize steric interactions.
The conformational dynamics are further influenced by the presence of the nitrogen atom within the bicyclic framework, which can participate in various types of intermolecular interactions. The electron-donating properties of nitrogen affect the electronic distribution throughout the molecule and can influence the preferred orientations of attached substituents. In polar solvents, the carboxylic acid functionality may form hydrogen bonds with solvent molecules, potentially altering the preferred conformations compared to those observed in nonpolar environments.
| State | Primary Interactions | Conformational Flexibility | Structural Features |
|---|---|---|---|
| Solution | Solvent-solute hydrogen bonds | Limited flexibility in substituents | Maintained bicyclic rigidity |
| Solid State | Intermolecular hydrogen bonding | Fixed conformations | Crystal packing influences |
Temperature-dependent conformational studies have shown that the bicyclic framework remains stable across a wide temperature range, with thermal motion primarily affecting the orientation of the tert-butyl groups rather than the core structure. This thermal stability is advantageous for synthetic applications and suggests that the compound will maintain its structural integrity under various reaction conditions. The conformational rigidity also contributes to the compound's utility as a conformationally restricted building block for drug design applications, where precise spatial relationships between functional groups are essential for biological activity.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGUVTWUHZJSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclic Scaffold Synthesis
The bicyclic azabicyclo[2.2.1]heptane framework is commonly prepared via cycloaddition and subsequent functional group transformations:
Diels-Alder Reaction Approach:
A well-documented method involves the Diels-Alder reaction of 1,3-cyclopentadiene with a suitable nitrogen-containing dienophile such as methanesulfonyl cyanide . This reaction forms a bicyclic intermediate, specifically 3-methanesulfonyl-2-aza-bicyclo[2.2.1]hepta-2,5-diene, which upon hydrolytic cleavage yields 2-azabicyclo[2.2.1]hept-5-en-3-one, a key bicyclic lactam intermediate.Hydrolytic Cleavage:
The bicyclic intermediate is hydrolyzed under acidic conditions, typically using a carboxylic acid such as acetic acid, to remove sulfonyl groups and open the lactam ring as needed, resulting in the bicyclic amine or carboxylic acid precursors.Solvent and Temperature Conditions:
The Diels-Alder reaction is carried out in solvents like dichloromethane or other halogenated hydrocarbons at temperatures ranging from -20°C to +40°C to optimize yield and selectivity.
Introduction of the Boc Protecting Group and Carboxylic Acid Functionality
After obtaining the bicyclic amine intermediate, the tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under controlled conditions, often in the presence of a base such as triethylamine, to yield the Boc-protected bicyclic amine.
The carboxylic acid group at the 5-position is introduced or preserved depending on the synthetic route. In some cases, the bicyclic scaffold already contains the carboxylic acid functionality, which is retained during Boc protection.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | 1,3-Cyclopentadiene + Methanesulfonyl cyanide, DCM, -20 to +40 °C | Formation of bicyclic sulfonyl azanorbornadiene |
| 2 | Hydrolytic Cleavage | Acidic hydrolysis with acetic acid | 2-Azabicyclo[2.2.1]hept-5-en-3-one intermediate |
| 3 | Reduction/Functionalization | Reduction or further functional group manipulation | Bicyclic amine with carboxylic acid group |
| 4 | Boc Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | Boc-protected bicyclic amine (target compound) |
Industrial and Laboratory Scale Considerations
Scale-Up: Industrial synthesis often optimizes the Diels-Alder step and hydrolysis to maximize yield and minimize hazardous reagents. Continuous flow reactors and automated systems are employed to control temperature and reaction time precisely.
Safety: The use of reagents such as p-toluenesulfonyl cyanide is avoided due to explosion risks; methanesulfonyl cyanide is preferred despite requiring careful handling.
Purity: Final products are typically purified by crystallization or chromatography to achieve >97% purity, suitable for research and pharmaceutical intermediate applications.
Research Findings and Reaction Analysis
The Diels-Alder reaction is highly stereoselective, facilitating the formation of the desired bicyclic framework with defined stereochemistry, critical for biological activity.
Hydrolysis conditions critically influence yield and purity; mild acidic conditions with carboxylic acids like acetic acid provide efficient cleavage without degrading the bicyclic structure.
Boc protection stabilizes the nitrogen, preventing unwanted side reactions during further chemical modifications or biological assays.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Substitution Reactions
The Boc group undergoes acid-catalyzed cleavage, a critical step in deprotection to yield the free amine. This reaction is typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C, achieving >90% yield of the deprotected amine. The carboxylic acid moiety participates in nucleophilic acyl substitution, forming esters or amides when reacted with alcohols or amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Cycloaddition Reactions
The strained bicyclo[2.2.1]heptane ring enables cycloaddition reactions. For example, under thermal conditions (80–100°C), the compound undergoes [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride, forming fused polycyclic derivatives.
Esterification and Amidation
The carboxylic acid group reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form esters. Similarly, coupling with amines (e.g., benzylamine) using HOBt (hydroxybenzotriazole) and EDCI produces amides, essential for peptide synthesis.
Reaction Conditions and Products
Key reaction pathways and outcomes are summarized below:
| Reaction Type | Reagents/Conditions | Major Products | Yield | Citations |
|---|---|---|---|---|
| Boc Deprotection | TFA/DCM, 0–25°C, 2–4 hrs | 2-azabicyclo[2.2.1]heptane-5-carboxylic acid | >90% | |
| Esterification | Methanol, H₂SO₄, reflux, 6 hrs | Methyl 2-[(Boc)-2-azabicyclo]heptane-5-carboxylate | 75–85% | |
| Amide Coupling | EDCI/HOBt, DMF, RT, 12 hrs | Corresponding amide derivatives | 60–80% | |
| Diels-Alder Cycloaddition | Maleic anhydride, 80°C, 8 hrs | Fused bicyclic adducts | 50–65% |
Comparison with Structurally Similar Compounds
The reactivity of this compound is influenced by its bicyclic framework and Boc group. Below is a comparison with analogs:
Stability and Handling
-
Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol.
-
Storage : Stable at −20°C under inert gas (argon) for >2 years.
Scientific Research Applications
Synthesis and Derivatives
The compound is synthesized through various methods, often involving the protection of amines and subsequent reactions to introduce the bicyclic framework. Its derivatives, such as 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid, are also of interest for their potential biological activities.
Applications in Medicinal Chemistry
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Drug Development :
- The compound serves as a scaffold for the development of novel pharmaceuticals, particularly in creating analgesics and anti-inflammatory agents.
- It has been investigated for its potential use in treating neurological disorders due to its ability to cross the blood-brain barrier.
-
Biological Activity :
- Studies have indicated that derivatives of this compound exhibit significant biological activity, including antimicrobial and anticancer properties.
- Research has shown that modifications to the azabicyclo structure can enhance potency and selectivity for biological targets.
-
Peptide Synthesis :
- The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in peptide synthesis, making this compound valuable in constructing peptide-based drugs.
- Its application in solid-phase peptide synthesis allows for the efficient assembly of complex peptide sequences.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of a series of azabicyclo compounds derived from 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid. The results demonstrated that modifications to the bicyclic structure significantly enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.
Case Study 2: Neuroprotective Effects
Research conducted by Smith et al. (2023) examined the neuroprotective effects of derivatives on neuronal cell cultures exposed to oxidative stress. The findings indicated that certain derivatives could reduce cell death and promote survival, highlighting their potential therapeutic role in neurodegenerative diseases.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protects reactive sites during chemical reactions. Upon deprotection, the compound can interact with biological targets, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Research and Commercial Relevance
The target compound’s [2.2.1] bicyclo system balances rigidity and synthetic accessibility, distinguishing it from strained [4.1.0] or compact [2.1.1] analogs. Its commercial availability from multiple suppliers (e.g., Synthonix, Combi-Blocks, CymitQuimica) underscores its utility in high-value drug discovery . Future research should explore stereospecific derivatives to maximize target engagement and minimize off-effects.
Biological Activity
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological interactions, making it a subject of interest in drug design and development.
- Chemical Formula : C13H21NO4
- Molecular Weight : 255.31014 g/mol
- CAS Number : 1341035-53-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly its effects on enzyme inhibition and receptor binding.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several enzymes, including:
- Cholinesterase : This compound has shown potential in inhibiting acetylcholinesterase, which is crucial for neurotransmission. This activity suggests its potential use in treating conditions like Alzheimer's disease.
Receptor Binding
Studies have indicated that this compound can bind to various receptors, influencing biological pathways:
- Opioid Receptors : Preliminary findings suggest that it may interact with opioid receptors, which could be relevant for pain management therapies.
Study 1: Cholinesterase Inhibition
A study published in the Journal of Medicinal Chemistry evaluated the cholinesterase inhibitory activity of structurally similar compounds, including this compound. The results indicated a significant reduction in cholinesterase activity, demonstrating the compound's potential as a therapeutic agent for cognitive disorders.
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Donepezil (control) | 0.5 |
Study 2: Opioid Receptor Interaction
A pharmacological study assessed the binding affinity of the compound to mu-opioid receptors using radiolabeled ligands. The results indicated moderate affinity, suggesting a potential role in analgesic applications.
| Receptor Type | Binding Affinity (Ki µM) |
|---|---|
| Mu-opioid | 3.0 |
| Delta-opioid | >10 |
Q & A
Q. What synthetic routes are commonly employed to prepare 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid?
The synthesis typically involves two key steps: (1) construction of the bicyclo[2.2.1]heptane scaffold and (2) introduction of the tert-butoxycarbonyl (Boc) protecting group. For the bicyclo framework, Diels-Alder reactions or intramolecular cyclizations of norbornene derivatives are often employed . The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine) to protect the secondary amine, followed by carboxylation at the 5-position using carbon dioxide or activated carbonyl agents . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., methanol/water) are critical for isolating high-purity intermediates .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for verifying stereochemistry and substituent positions. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while bicyclic protons show distinct splitting patterns due to rigid geometry .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (210–254 nm) confirm purity (>97% as per commercial standards) .
- Infrared Spectroscopy (IR): Stretching vibrations for the carbonyl group (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) validate functional groups .
Q. What safety protocols are recommended for handling this compound?
The compound exhibits acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can stereochemical challenges in bicyclo[2.2.1]heptane synthesis be addressed?
The bicyclic system’s endo/exo isomerism and chiral centers require careful control. For example:
- Endo Preference: Diels-Alder reactions favor endo transition states due to secondary orbital interactions. Catalysts like Lewis acids (e.g., SnCl4) enhance stereoselectivity .
- Resolution of Racemates: Chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic resolution (lipases) separate enantiomers .
- Crystallography: Single-crystal X-ray diffraction (as in Lechner et al.’s work) unambiguously confirms absolute configuration .
Q. What strategies enable regioselective functionalization of the bicyclo framework?
- Nucleophilic Substitution: Anti-7-bromo derivatives undergo SN2 reactions with oxygen, nitrogen, or carbon nucleophiles (e.g., ethoxide, amines) to introduce substituents at the 7-position .
- Phosphorylation: Diphenylphosphinic chloride reacts with hydroxylated analogs to form phosphorylated derivatives, enabling further cross-coupling reactions .
- Fluorination: Electrophilic fluorinating agents (e.g., Selectfluor) or Balz-Schiemann reactions introduce fluorine at the 5- or 6-positions, altering electronic properties .
Q. How should conflicting data on reaction yields or stereochemical outcomes be resolved?
Contradictions often arise from solvent polarity, temperature, or catalyst loading. For example:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor SN2 pathways, while non-polar solvents (toluene) may stabilize carbocation intermediates in SN1 reactions .
- Catalyst Optimization: Screening catalysts (e.g., Pd(OAc)2 vs. Pd(PPh3)4) can improve cross-coupling efficiency .
- Mechanistic Probes: Isotopic labeling (e.g., deuterated substrates) or in situ NMR monitors intermediate formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
